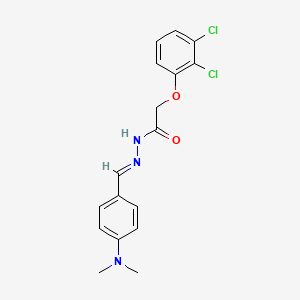
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a phenyl group and a substituted phenyl group, which can influence its chemical properties and reactivity. The presence of the (2E) configuration indicates the specific geometric isomerism around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various organic synthesis methods. One common approach involves the reaction of (2E)-3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
In the industry, this compound might be used in the synthesis of polymers, dyes, and other materials requiring specific amide functionalities.
Wirkmechanismus
The mechanism of action of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-phenylprop-2-enamide: Lacks the trimethyl substitution on the phenyl ring.
N-phenylprop-2-enamide: Lacks the (2E) configuration and the trimethyl substitution.
N-(2,4,6-trimethylphenyl)prop-2-enamide: Lacks the phenyl group on the double bond.
Uniqueness
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its specific (2E) configuration and the presence of both phenyl and trimethylphenyl groups, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C18H19NO |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+ |
InChI-Schlüssel |
QQGNTDGNJKWWPV-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)

![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)

![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)


![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
